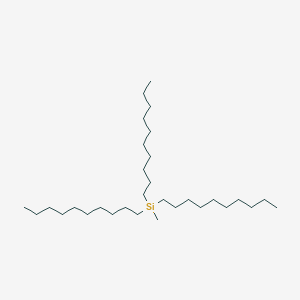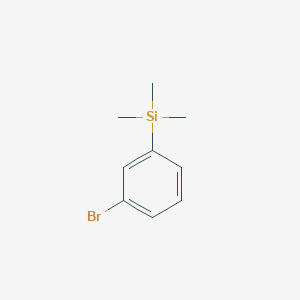![molecular formula C7H13O3P B096513 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 18644-16-1](/img/structure/B96513.png)
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, also known as PTAC, is a cyclic phosphazene compound that has gained significant attention in the field of materials science and biomedical research due to its unique properties. PTAC is a highly versatile compound that can be synthesized using various methods and has a wide range of potential applications.
作用机制
The mechanism of action of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is not fully understood, but it is believed to interact with cellular membranes and proteins, leading to changes in cell signaling pathways and gene expression. 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.
Biochemical and Physiological Effects:
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce inflammation. 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has also been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has several advantages for use in lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be difficult to work with due to its high reactivity and sensitivity to moisture and air. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane.
未来方向
There are several potential future directions for research on 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, including its use as a drug delivery system for targeted cancer therapy, its potential as a coating material for medical implants, and its use in the synthesis of new polymeric materials with improved properties. Further studies are also needed to fully understand the mechanism of action of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane and its potential side effects.
合成方法
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be synthesized using a variety of methods, including the reaction of hexachlorocyclotriphosphazene with 3-propoxy-1-propanol in the presence of a base such as sodium hydride. Another method involves the reaction of hexachlorocyclotriphosphazene with 1,3-dioxepane in the presence of a base such as sodium hydride. These methods have been shown to produce high yields of 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane with good purity.
科学研究应用
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been extensively studied for its potential applications in materials science and biomedical research. In materials science, 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been used as a cross-linking agent for the synthesis of polymeric materials with improved mechanical properties. In biomedical research, 4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been studied for its potential as a drug delivery system due to its biocompatibility and ability to encapsulate drugs.
属性
CAS 编号 |
18644-16-1 |
|---|---|
产品名称 |
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
分子式 |
C7H13O3P |
分子量 |
176.15 g/mol |
IUPAC 名称 |
4-propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H13O3P/c1-2-3-7-4-8-11(9-5-7)10-6-7/h2-6H2,1H3 |
InChI 键 |
CDJDTHCAFBBBDT-UHFFFAOYSA-N |
SMILES |
CCCC12COP(OC1)OC2 |
规范 SMILES |
CCCC12COP(OC1)OC2 |
其他 CAS 编号 |
18644-16-1 |
同义词 |
4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



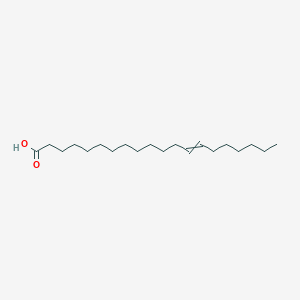
![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)


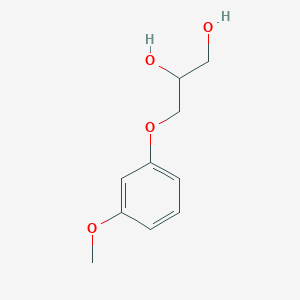
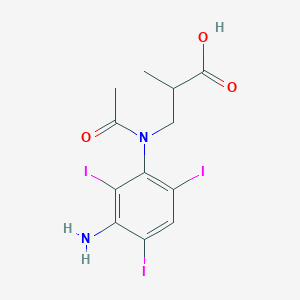
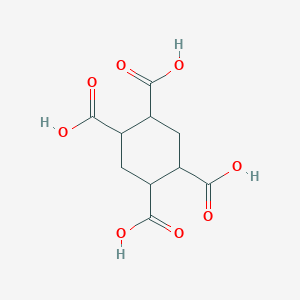


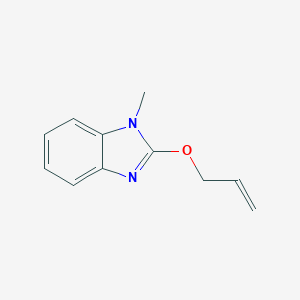
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
